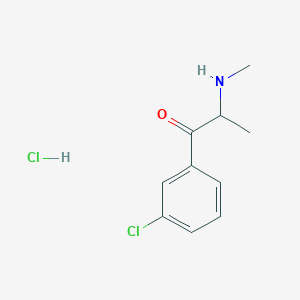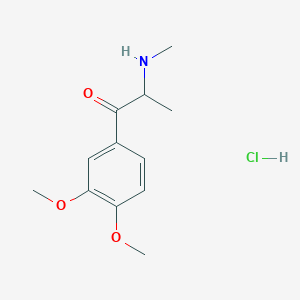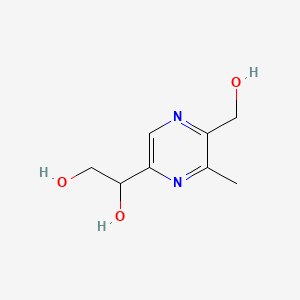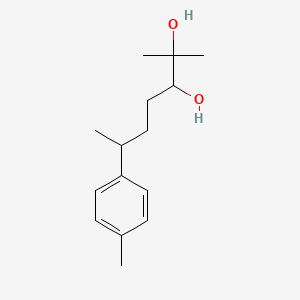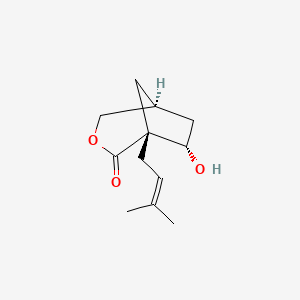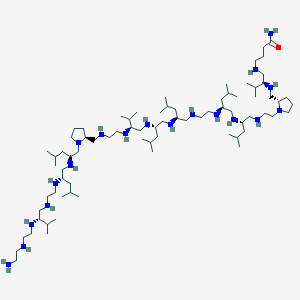
6-Methoxy-DiPT (Hydrochlorid)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-Methoxy-DiPT (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung als analytisches Referenzmaterial verwendet. Seine Anwendungen umfassen:
Chemie: Als Standard für analytische Methoden wie Chromatographie und Massenspektrometrie verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen Auswirkungen auf biologische Systeme, obwohl detaillierte Studien begrenzt sind.
Medizin: Untersucht hinsichtlich seiner potenziellen psychoaktiven Eigenschaften, ähnlich anderen Tryptamin-Derivaten.
Industrie: Einsatz bei der Entwicklung und Prüfung analytischer Verfahren.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methoxy-DiPT (Hydrochlorid) ist nicht vollständig geklärt. Es wird vermutet, dass es hauptsächlich als Agonist am 5-HT2A-Rezeptor wirkt, ähnlich wie andere Tryptamin-Derivate. Dieser Rezeptor ist an der Modulation der Neurotransmission beteiligt und kann zu veränderter Sinneswahrnehmung und Stimmung führen .
Safety and Hazards
Wirkmechanismus
Target of Action
6-methoxy DiPT (hydrochloride), also known as 6-methoxy-N,N-diisopropyltryptamine, is a synthetic chemical compound that belongs to the tryptamine family . The primary targets of this compound are the serotonin receptors , specifically the 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
6-methoxy DiPT acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) , having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . As a 5-HT2A receptor agonist , 6-methoxy DiPT produces hallucinogenic effects .
Biochemical Pathways
The compound’s interaction with its targets leads to an increase in the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in certain regions of the brain, such as the striatum, nucleus accumbens, and frontal cortex . This suggests that 6-methoxy DiPT may affect multiple neurotransmitter systems and pathways.
Pharmacokinetics
It is known that the compound is orally active, with effects onset within 20 to 30 minutes and peak effects occurring between 1 to 15 hours after administration . The major metabolic pathways of similar compounds involve O-demethylation, direct hydroxylation, and N-deisopropylation.
Result of Action
It is known to produce hallucinogenic effects in users, which are thought to be mediated through the stimulation of 5-ht2a and 5-ht1a receptors .
Action Environment
The action, efficacy, and stability of 6-methoxy DiPT can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s metabolism, which can be affected by factors such as age, health status, and genetic makeup. Additionally, the compound’s stability may be affected by storage conditions, such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
It is structurally categorized as a tryptamine .
Cellular Effects
The cellular effects of 6-methoxy DiPT (hydrochloride) are not well studied. Related compounds such as 5-MeO-DIPT have been shown to increase the release of dopamine (DA), serotonin (5-HT), and glutamate in rat striatum, nucleus accumbens, and frontal cortex
Molecular Mechanism
Related compounds such as 5-MeO-DIPT act as a competitive inhibitor of the serotonin (5-HT) transporter (SERT), having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors
Temporal Effects in Laboratory Settings
Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release over time
Dosage Effects in Animal Models
The effects of different dosages of 6-methoxy DiPT (hydrochloride) in animal models are not well studied. Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release at different dosages
Metabolic Pathways
Related compounds such as 5-MeO-DIPT have been shown to undergo O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring, and N-deisopropylation
Vorbereitungsmethoden
Die Synthese von 6-Methoxy-DiPT (Hydrochlorid) umfasst mehrere Schritte, beginnend mit dem entsprechenden Indolderivat. Die Syntheseroute beinhaltet typischerweise:
Bildung des Indolkernes: Dies kann durch die Fischer-Indolsynthese oder andere Methoden erreicht werden.
Substitution an der 6-Position: Einführung der Methoxygruppe an der 6-Position des Indolrings.
Anlagerung der Diisopropylamin-Gruppe: Dieser Schritt beinhaltet die Alkylierung des Indolstickstoffs mit Diisopropylamin.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsmethoden würden ähnlichen Syntheserouten folgen, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
6-Methoxy-DiPT (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann unter starken oxidativen Bedingungen oxidiert werden.
Reduktion: Der Indolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-DiPT (Hydrochlorid) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
5-Methoxy-N,N-Diisopropyltryptamin (5-MeO-DiPT): Bekannt für seine psychoaktiven Eigenschaften und wirkt als Agonist am 5-HT2A-Rezeptor.
5-Methoxy-N-Methyl-N-Isopropyltryptamin (5-MeO-MiPT): Ähnlich in Struktur und Wirkung, oft als Ersatz für 5-MeO-DiPT verwendet.
N,N-Dimethyltryptamin (DMT): Eine bekannte psychoaktive Verbindung mit einer ähnlichen Tryptamin-Struktur.
Die Einzigartigkeit von 6-Methoxy-DiPT (Hydrochlorid) liegt in seinem spezifischen Substitutionsmuster und seiner Verwendung als analytisches Referenzmaterial .
Eigenschaften
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYQCAKEMLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


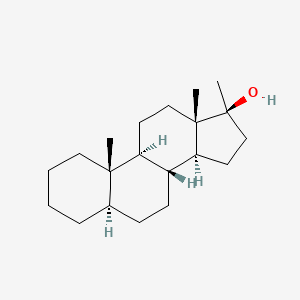

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
